molecular formula C8H6Br2O2 B1430608 2,6-Dibromo-4-methoxybenzaldehyde CAS No. 856766-94-4

2,6-Dibromo-4-methoxybenzaldehyde

Cat. No.: B1430608
CAS No.: 856766-94-4
M. Wt: 293.94 g/mol
InChI Key: AQRJDBFNBWCINO-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 . It is a solid substance and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one methoxy group, and one aldehyde group . The InChI code for this compound is 1S/C8H6Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 .

Scientific Research Applications

Synthetic Pathways and Derivatives

2,6-Dibromo-4-methoxybenzaldehyde, due to its structural components, plays a pivotal role in various organic synthesis pathways. The reactions involving methoxybenzaldehydes have been extensively studied, revealing their versatility in forming diverse organic compounds. For instance, 2,6-dimethyl-4-methoxybenzaldehyde's reaction with methylmagnesium iodide results in isomeric ethers, demonstrating the aldehyde's reactivity and potential in creating complex organic structures (Kamikawa, Nakatani, & Kubota, 1968).

Analytical Chemistry and Molecular Studies

Methoxybenzaldehydes, including derivatives similar to this compound, are significant in analytical chemistry and molecular studies. For example, 4-methoxybenzaldehyde derivatives have been subjects of detailed spectroscopic and quantum chemical investigations, providing insights into their structural and electronic properties. This emphasizes their importance in understanding molecular interactions and designing materials with specific optical and electronic characteristics (Abbas, Gökce, & Bahçelī, 2016).

Catalysis and Chemical Reactions

Compounds structurally related to this compound are also prominent in catalysis and facilitating chemical reactions. For example, complexes involving methoxybenzaldehydes have been used as catalysts for oxidation reactions, demonstrating their utility in enhancing reaction rates and achieving high selectivity under specific conditions. Such applications are crucial in industrial and synthetic chemistry for developing efficient and sustainable chemical processes (Ghorbanloo & Maleki Alamooti, 2017).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Properties

IUPAC Name

2,6-dibromo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRJDBFNBWCINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50826898
Record name 2,6-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856766-94-4
Record name 2,6-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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